molecular formula C13H26 B165156 1-Tridecene CAS No. 2437-56-1

1-Tridecene

Cat. No.: B165156
CAS No.: 2437-56-1
M. Wt: 182.35 g/mol
InChI Key: VQOXUMQBYILCKR-UHFFFAOYSA-N
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Description

1-Tridecene is an organic compound with the molecular formula C₁₃H₂₆. It is a linear alpha-olefin, characterized by a double bond between the first and second carbon atoms in the chain. This compound is a colorless liquid at room temperature and is primarily used in the production of surfactants, lubricants, and as a chemical intermediate in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tridecene can be synthesized through various methods, including the oligomerization of ethylene and the dehydrogenation of tridecane. One common synthetic route involves the oligomerization of ethylene using a catalyst such as triethylaluminum. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired alpha-olefin .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst system, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alpha-olefins. The resulting mixture is then distilled to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Tridecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Tridecanol, tridecanoic acid.

    Hydrogenation: Tridecane.

    Polymerization: Polyalphaolefins.

Scientific Research Applications

1-Tridecene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tridecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition reactions, which allow this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the double bond is targeted by hydrogen atoms, resulting in the formation of a saturated hydrocarbon .

Comparison with Similar Compounds

Uniqueness: 1-Tridecene is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the production of surfactants and lubricants, where it provides a balance between fluidity and viscosity .

Properties

IUPAC Name

tridec-1-ene
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InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3
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InChI Key

VQOXUMQBYILCKR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC=C
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Molecular Formula

C13H26
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DSSTOX Substance ID

DTXSID3029235
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Molecular Weight

182.35 g/mol
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Physical Description

Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
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Boiling Point

451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg
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Flash Point

175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F
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Solubility

Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/
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Density

0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C
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Vapor Pressure

0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/
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Color/Form

COLORLESS, WATERY LIQUID

CAS No.

2437-56-1
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Melting Point

-11 °F (USCG, 1999), -13 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-tridecene?

A1: this compound has the molecular formula C13H26 and a molecular weight of 182.34 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the infrared absorption spectra of this compound in both liquid and crystalline states at various temperatures. [] This data can be used to understand its structural characteristics and behavior under different conditions.

Q3: How does this compound function as a pheromone?

A3: this compound acts as a sex pheromone in certain insect species. For example, it is a male-produced pheromone in the tenebrionid beetle Parastizopus transgariepinus. [] This pheromone plays a crucial role in attracting females for mating, influencing the insect's reproductive behavior.

Q4: Are there other insects that utilize this compound as a pheromone component?

A4: Yes, this compound has been identified in the defensive secretions of various insects, including the stink bug Dichelops melacanthus [], where it likely contributes to the insect's defense mechanisms. Additionally, it was found in the metathoracic scent glands of the bug Rhaphigaster nebulosa, with variations in its presence depending on the sex of the insect. []

Q5: What is the significance of this compound in the medicinal insect Blaps rynchopetera?

A5: Research indicates that this compound is a major component of the defensive secretion of Blaps rynchopetera, a beetle used in traditional medicine. [] While this secretion exhibits cytotoxicity against various human cancer cell lines, this compound itself did not show significant cytotoxic activity. [] This suggests that other components in the secretion might be responsible for the observed medicinal effects.

Q6: Beyond insects, has this compound been found in other biological sources?

A6: Yes, this compound has been identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang, a plant used in traditional Chinese medicine. [] The essential oil, containing this compound among other compounds, was obtained through steam distillation and analyzed using GC/MS.

Q7: How does this compound react in the presence of ozone?

A7: Studies show that this compound reacts efficiently with ozone, with a reaction probability (γ) ranging from 10-2 to 10-3. [] This suggests that heterogeneous reactions with atmospheric ozone could contribute to the degradation of this compound and potentially impact air quality.

Q8: Can this compound be used in the synthesis of more complex molecules?

A8: Absolutely. For instance, this compound is a key reagent in the cross-metathesis reaction used to synthesize pachastrissamine (jaspine B), a natural product with potential therapeutic applications. []

Q9: Have there been any computational studies on this compound?

A11: Yes, computational studies have investigated the conductance properties of a this compound derivative, 1,3-(trimethylsilyl)-1-tridecene-6,12-diyne. [] These studies, combining experimental data and theoretical calculations, shed light on the mechanisms of charge transfer through this linear molecule.

A9: As this compound is primarily studied for its role as a pheromone and its presence in natural products, research on its pharmaceutical applications and the related aspects (SAR, PK/PD, etc.) is currently limited.

Q10: What is the environmental impact of this compound?

A12: this compound, as a volatile organic compound, can contribute to the formation of ground-level ozone and particulate matter in the atmosphere. [] Its release into the environment should be minimized, and appropriate waste management strategies should be employed.

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